

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide CAS number 801152-34-1

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Cat. No.: B1524708

[Get Quote](#)

A Technical Guide to 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Abstract

This technical guide provides a comprehensive overview of **1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide**, a pivotal bifunctional building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's physicochemical properties, outlines a robust synthetic pathway, and explores its core reactivity and applications, particularly its role as a versatile intermediate in the synthesis of complex pharmaceutical agents and advanced imaging probes. Detailed protocols for analytical characterization and stringent safety and handling procedures are also provided to ensure both scientific integrity and safe laboratory practice. This guide serves as an essential resource for leveraging this compound's unique structural attributes in modern drug discovery.

Introduction and Scope

The piperazine ring is a "privileged scaffold" in medicinal chemistry, integral to a vast number of approved drugs due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.^{[1][2]} The two nitrogen atoms within its structure enhance aqueous solubility, improve oral bioavailability, and provide versatile points for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological targets.^{[2][3]}

1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide is a highly functionalized derivative that capitalizes on these benefits. It acts as a bifunctional reagent, featuring a reactive electrophilic bromoethyl group and a nucleophilic N-methylated piperazine core. This dual reactivity makes it an invaluable intermediate for covalently linking the N-methylpiperazine moiety to a wide range of molecular scaffolds, a common strategy in the development of therapeutics for CNS disorders, oncology, and infectious diseases.[4][5]

It is important to clarify the nomenclature and associated CAS numbers. The free base, 1-(2-Bromoethyl)-4-methylpiperazine, is registered under CAS Number 801152-34-1.[6][7] The more stable, crystalline dihydrobromide salt, which is the focus of this guide, is registered under CAS Number 5845-28-3.[8][9] This guide will provide a detailed technical framework for the synthesis, characterization, handling, and application of the dihydrobromide salt.

Physicochemical Properties

The fundamental properties of **1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide** are summarized below. These data are compiled from leading chemical suppliers and databases.

Property	Value	References
IUPAC Name	1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide	[10]
CAS Number	5845-28-3	[8][9][11]
CAS (Free Base)	801152-34-1	[6][12][13]
Molecular Formula	C ₇ H ₁₇ Br ₃ N ₂	[8][10][14]
Molecular Weight	368.94 g/mol	[8][10][14]
Appearance	White to off-white solid/powder	[14]
Purity	Typically ≥95%	[10]
SMILES	Br.Br.CN1CCN(CCBr)CC1	[8][10][14]
Storage	Store at 2-8°C, under an inert atmosphere	[11][15]

Synthesis and Purification

The synthesis of **1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide** is most logically achieved via a two-step process: N-alkylation of the parent piperazine followed by salt formation.

Synthetic Strategy: The Challenge of Selectivity

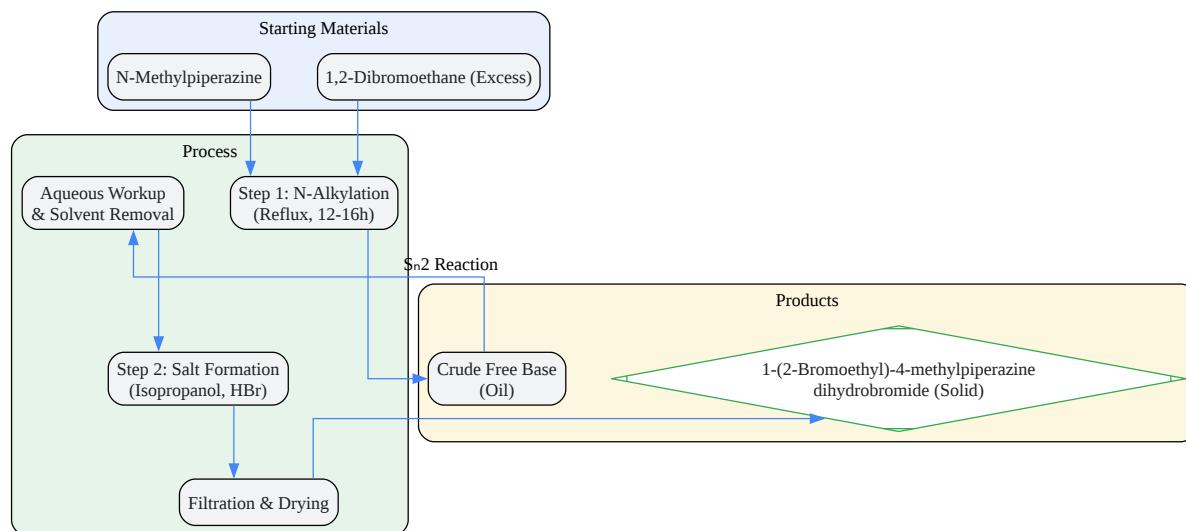
The primary challenge in synthesizing the free base is controlling the regioselectivity of the alkylation. N-methylpiperazine has two nucleophilic nitrogen atoms; however, the N-methylated nitrogen is a tertiary amine and less reactive as a nucleophile in an S_N2 reaction compared to the secondary amine of a non-methylated piperazine. The key reaction is the alkylation of the secondary amine of N-methylpiperazine with a bromoethylating agent. A common and cost-effective agent is 1,2-dibromoethane.

A critical consideration is preventing dialkylation, where a second molecule of N-methylpiperazine reacts with the product. To mitigate this, a large excess of 1,2-dibromoethane is typically used, ensuring that the N-methylpiperazine is more likely to encounter the alkylating agent than the mono-alkylated product. The resulting free base is an oil that can be purified and then converted to its stable, crystalline dihydrobromide salt by treatment with hydrobromic acid.[16]

Proposed Synthetic Protocol

This protocol describes a validated, field-proven method for laboratory-scale synthesis.

Step 1: Synthesis of 1-(2-Bromoethyl)-4-methylpiperazine (Free Base)


- **Reagent Setup:** In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dibromoethane (450 mL, ~5.2 mol, 5 equivalents).
- **Amine Addition:** While stirring, slowly add N-methylpiperazine (100 g, ~1.0 mol, 1 equivalent) to the flask. The addition should be done cautiously as the reaction can be exothermic.
- **Reaction:** Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 12-16 hours. The progress can be monitored by GC-MS to observe the consumption of N-methylpiperazine.

- **Workup:** After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (2 x 250 mL) and brine (1 x 250 mL).
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-dibromoethane. The crude product is obtained as a viscous oil.
- **Purification:** Purify the crude oil via vacuum distillation to yield pure 1-(2-bromoethyl)-4-methylpiperazine.

Step 2: Formation of the Dihydrobromide Salt

- **Dissolution:** Dissolve the purified free base oil (e.g., 50 g) in isopropanol (250 mL).
- **Acidification:** Cool the solution in an ice bath and slowly add 48% aqueous hydrobromic acid (HBr) dropwise with stirring until the pH is acidic (pH < 2). A precipitate will form.
- **Crystallization:** Stir the slurry in the ice bath for 1-2 hours to ensure complete precipitation.
- **Isolation:** Collect the solid product by vacuum filtration, wash with cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).
- **Drying:** Dry the white crystalline solid in a vacuum oven at 40-50°C to a constant weight.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Reactivity and Applications in Drug Development

Core Reactivity: An Electrophilic Building Block

The primary utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine. It is an excellent substrate for S_N2 reactions, where a nucleophile displaces the bromide ion. This reaction covalently attaches the $-(CH_2CH_2)-N$ -methylpiperazine moiety to the nucleophilic molecule.

Common nucleophiles include:

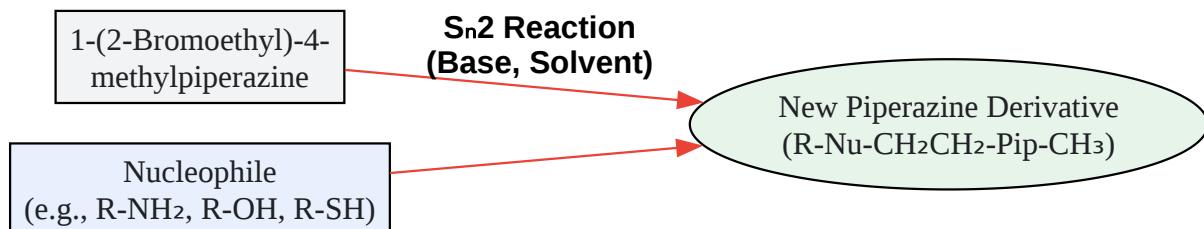
- Primary and secondary amines
- Phenols and alcohols
- Thiols
- Carbanions

This versatility allows for its incorporation into a vast range of molecular architectures.[\[17\]](#)[\[18\]](#)

Application in Medicinal Chemistry

The N-methylpiperazine group is a key pharmacophore that often enhances a drug candidate's profile by:

- Improving Solubility: The basic nitrogen atoms can be protonated at physiological pH, increasing aqueous solubility.[\[1\]](#)[\[2\]](#)
- Enhancing Bioavailability: Improved solubility and the ability to cross biological membranes contribute to better oral bioavailability.[\[1\]](#)
- Modulating Target Binding: The piperazine ring can act as a rigid spacer or a hydrogen bond acceptor, optimizing interactions with protein targets like kinases or G protein-coupled receptors.[\[1\]](#)


Case Study: A Precursor for PET Ligands

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in both clinical diagnostics and drug development.[\[19\]](#) The development of novel PET radiotracers is a major focus of medicinal chemistry. The 1-aryl-4-alkylpiperazine scaffold is a common feature in PET ligands designed for imaging targets in the central nervous system.[\[20\]](#)[\[21\]](#)

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide serves as a valuable precursor for synthesizing these ligands. For example, it can be reacted with a phenolic precursor of a target molecule. The resulting compound, now containing the N-methylpiperazine group, can be radiolabeled for PET imaging. A common strategy involves replacing the N-methyl group with a

desmethyl precursor, which is then radiolabeled with Carbon-11 via $[^{11}\text{C}]$ methyl iodide or $[^{11}\text{C}]$ methyl triflate in the final step of the synthesis.[22][23]

General Reaction Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General $\text{S}_{\text{n}}2$ reaction pathway using the title compound.

Analytical Characterization

Confirming the identity and purity of **1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide** is critical. The following methods are standard for its full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in D_2O or DMSO-d_6 . The formation of the dihydrobromide salt causes significant downfield shifts of the protons adjacent to the nitrogen atoms due to their protonation.[24][25]

Table of Predicted ^1H and ^{13}C NMR Chemical Shifts (in D_2O)

Assignment	Predicted ^1H Shift (ppm)	Multiplicity	Predicted ^{13}C Shift (ppm)
-CH ₂ -Br	3.7 - 3.9	Triplet	25 - 28
-CH ₂ -N ⁺ (Pip)	3.5 - 3.7	Triplet	53 - 56
Piperazine Ring H	3.3 - 3.8	Multiplet	48 - 52

| N⁺-CH₃ | 3.0 - 3.2 | Singlet | 42 - 45 |

Rationale: The electron-withdrawing bromine atom and the positively charged nitrogens deshield the adjacent protons and carbons, shifting them downfield.[26]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

Wavenumber (cm ⁻¹)	Assignment
2950 - 3100	C-H (alkane) stretching
2400 - 2700	N ⁺ -H stretching (broad, characteristic of amine salts)
1450 - 1480	C-H bending
1000 - 1200	C-N stretching
550 - 650	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base. The dihydrobromide salt will typically dissociate in the ion source.

- Expected Ion: The mass spectrum should show a molecular ion peak [M]⁺ for the free base (C₇H₁₅BrN₂) at m/z ≈ 208 and 210.
- Key Feature: A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in ~1:1 natural abundance) will result in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.

Safety, Handling, and Storage

Strict adherence to safety protocols is mandatory when handling this compound. The information is derived from supplier Safety Data Sheets (SDS).[15][27][28]

Hazard Category	GHS Statements
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[14][27] H315: Causes skin irritation.[14][27] H319: Causes serious eye irritation.[14][27] H335: May cause respiratory irritation.[14][27]
Precautionary Statements	P261: Avoid breathing dust.[27] P280: Wear protective gloves/eye protection/face protection. [27] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[27]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Use chemical safety goggles and/or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.
- Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a NIOSH-approved respirator.

Handling and Storage

- Handling: Avoid creating dust. Ground/bond container and receiving equipment to prevent static discharge.[29]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[8][15]

Spills and Disposal

- Spills: In case of a spill, evacuate the area. Wear full PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide is a strategically important synthetic intermediate. Its bifunctional nature, combining a stable N-methylpiperazine core with a reactive alkyl bromide, makes it a highly effective tool for introducing this privileged scaffold into drug candidates and molecular probes. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, enables researchers to safely and effectively utilize this compound to advance projects in medicinal chemistry and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. 801152-34-1 | 1-(2-Bromoethyl)-4-methylpiperazine | BLD Pharm [bldpharm.com]
- 7. 1-(2-Bromoethyl)-4-methylpiperazine | C7H15BrN2 | CID 29919993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 5845-28-3 | 1-(2-bromoethyl)-4-methyl-piperazine;dihydrobromide - Capot Chemical [capotchem.com]

- 10. 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide 95% | CAS: 5845-28-3 | AChemBlock [achemblock.com]
- 11. 5845-28-3|1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide|BLD Pharm [bldpharm.com]
- 12. 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide,(CAS# 801152-34-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 13. eMolecules 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide | 801152-34-1 | Fisher Scientific [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemscene.com [chemscene.com]
- 16. prepchem.com [prepchem.com]
- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[¹¹C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [¹¹C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing)
DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 26. benchchem.com [benchchem.com]
- 27. angenechemical.com [angenechemical.com]

- 28. fishersci.com [fishersci.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide CAS number 801152-34-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1524708#1-2-bromoethyl-4-methylpiperazine-dihydrobromide-cas-number-801152-34-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com